molecular formula C39H90N3O4P B15207679 N,N-Dibutyl-N-methylbutan-1-aminium phosphate

N,N-Dibutyl-N-methylbutan-1-aminium phosphate

Cat. No.: B15207679
M. Wt: 696.1 g/mol
InChI Key: MXNVNRFYPJWKHS-UHFFFAOYSA-K
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Description

N,N-Dibutyl-N-methylbutan-1-aminium phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its ionic nature, which makes it highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with phosphoric acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7 to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of the product, which is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-methylbutan-1-aminium phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or hydroxides in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various substituted ammonium compounds and phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminium phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: This compound is used in the preparation of buffers and as a stabilizing agent for enzymes and other proteins.

    Industry: It is used in the manufacture of surfactants, antistatic agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium phosphate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction is primarily due to the ionic nature of the compound, which allows it to form electrostatic interactions with membrane components.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-N-methylbutan-1-aminium bromide
  • N,N-Dibutyl-N-methylbutan-1-aminium chloride
  • N,N-Dibutyl-N-methylbutan-1-aminium sulfate

Uniqueness

N,N-Dibutyl-N-methylbutan-1-aminium phosphate is unique due to its phosphate group, which imparts specific properties such as higher solubility in water and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are desirable, such as in phase transfer catalysis and biological buffers.

Properties

Molecular Formula

C39H90N3O4P

Molecular Weight

696.1 g/mol

IUPAC Name

tributyl(methyl)azanium;phosphate

InChI

InChI=1S/3C13H30N.H3O4P/c3*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h3*5-13H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

MXNVNRFYPJWKHS-UHFFFAOYSA-K

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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